
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to the isonicotinate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the isonicotinate core. One common method involves the reaction of methyl isonicotinate with chloromethylating agents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isonicotinates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学的研究の応用
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
作用機序
The mechanism of action of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)isonicotinate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.
Methyl 6-(trifluoromethyl)isonicotinate: Similar structure but without the chloromethyl group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields .
特性
分子式 |
C9H7ClF3NO2 |
|---|---|
分子量 |
253.60 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-6(4-10)14-7(3-5)9(11,12)13/h2-3H,4H2,1H3 |
InChIキー |
JLULXLSBYWUTLA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)

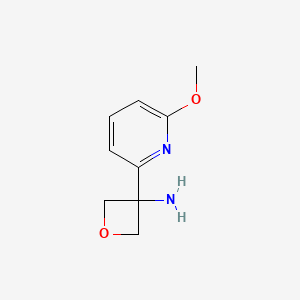
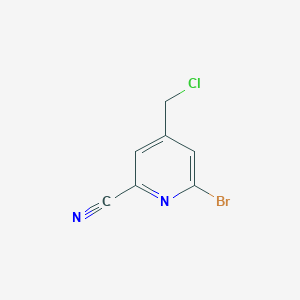
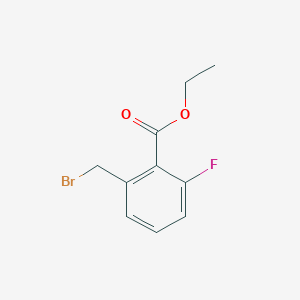
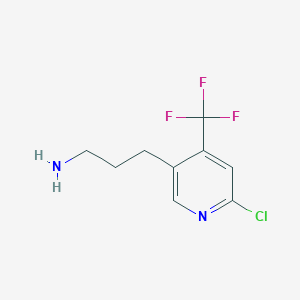

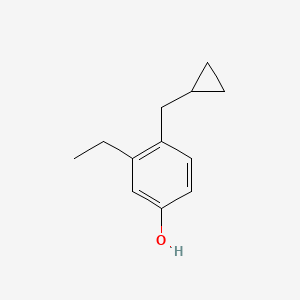
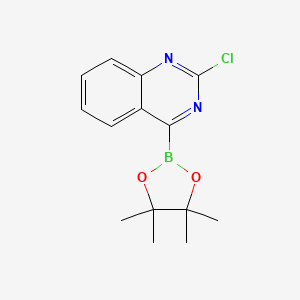
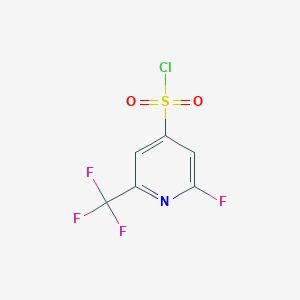
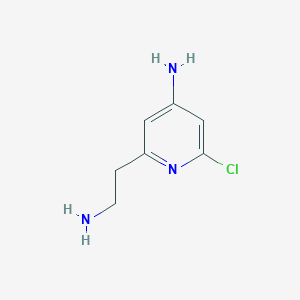
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)

